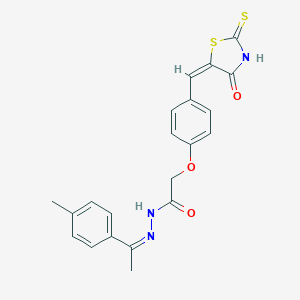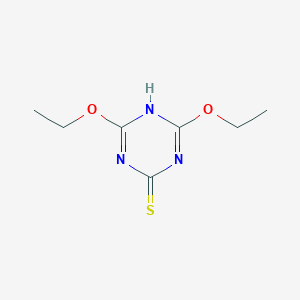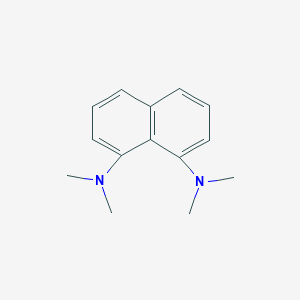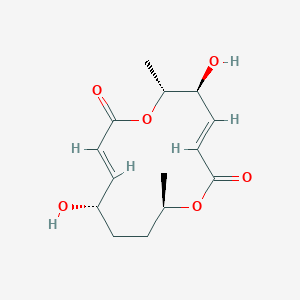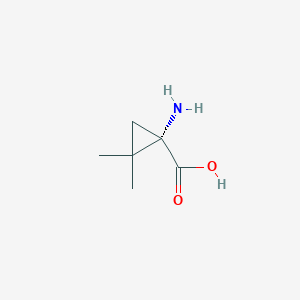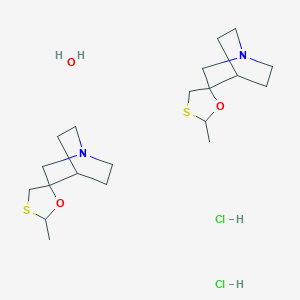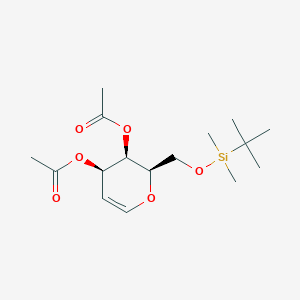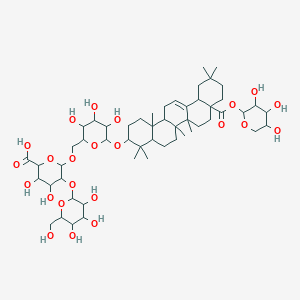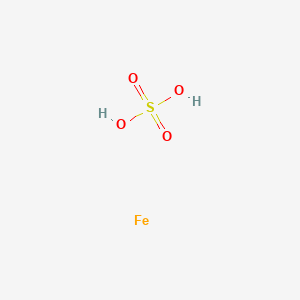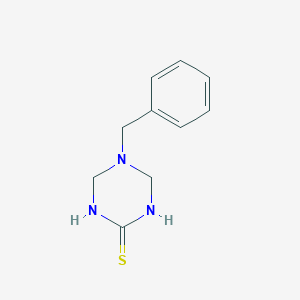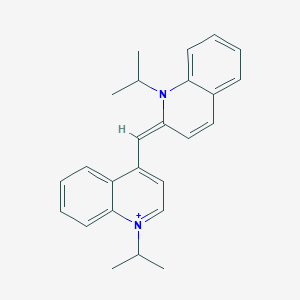
Disprocynium24
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disprocynium24, also known as D24, is a synthetic compound that belongs to the family of cationic amphiphilic molecules. It was first synthesized in 1996 by researchers at the University of California, Berkeley. Since then, D24 has been extensively studied for its potential applications in various scientific fields, including drug delivery, gene therapy, and nanotechnology.
作用机制
The mechanism of action of Disprocynium24 is complex and not fully understood. It is believed that Disprocynium24 interacts with cell membranes through electrostatic interactions, leading to the formation of transient pores that allow the entry of therapeutic molecules into cells. In addition, Disprocynium24 can disrupt the integrity of lipid membranes, leading to cell death.
生化和生理效应
Disprocynium24 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that Disprocynium24 can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. In addition, Disprocynium24 has been shown to have antimicrobial properties, making it a potential candidate for the treatment of bacterial infections.
实验室实验的优点和局限性
One of the main advantages of Disprocynium24 is its ability to self-assemble into nanoparticles, which can be used to encapsulate drugs and protect them from degradation. In addition, Disprocynium24 has been shown to have low toxicity in vitro, making it a promising candidate for further studies. However, one of the limitations of Disprocynium24 is its complex synthesis, which can be time-consuming and expensive.
未来方向
There are several future directions for the study of Disprocynium24. One potential application is in the field of gene therapy, where Disprocynium24 could be used to deliver therapeutic genes into cells. In addition, Disprocynium24 could be used as a scaffold for the development of new drug delivery systems. Finally, further studies are needed to fully understand the mechanism of action of Disprocynium24 and its potential applications in various scientific fields.
合成方法
The synthesis of Disprocynium24 is a complex process that involves several steps. The starting material is a commercially available compound called meso-tetraphenylporphyrin (TPP). The TPP molecule is modified to introduce cationic charges, which are essential for the amphiphilic properties of Disprocynium24. The final step involves the addition of a hydrophobic tail to the molecule, which enhances its solubility in organic solvents.
科学研究应用
Disprocynium24 has been studied extensively for its potential applications in drug delivery and gene therapy. Its cationic nature allows it to interact with negatively charged cell membranes, facilitating the delivery of therapeutic molecules into cells. In addition, Disprocynium24 can self-assemble into nanoparticles, which can be used to encapsulate drugs and protect them from degradation.
属性
CAS 编号 |
149578-82-5 |
|---|---|
产品名称 |
Disprocynium24 |
分子式 |
C25H27N2+ |
分子量 |
355.5 g/mol |
IUPAC 名称 |
(2E)-1-propan-2-yl-2-[(1-propan-2-ylquinolin-1-ium-4-yl)methylidene]quinoline |
InChI |
InChI=1S/C25H27N2/c1-18(2)26-16-15-21(23-10-6-8-12-25(23)26)17-22-14-13-20-9-5-7-11-24(20)27(22)19(3)4/h5-19H,1-4H3/q+1 |
InChI 键 |
TYFOKKOWQOKKCH-UHFFFAOYSA-N |
手性 SMILES |
CC(C)N1/C(=C/C2=CC=[N+](C3=CC=CC=C23)C(C)C)/C=CC4=CC=CC=C41 |
SMILES |
CC(C)N1C(=CC2=CC=[N+](C3=CC=CC=C23)C(C)C)C=CC4=CC=CC=C41 |
规范 SMILES |
CC(C)N1C(=CC2=CC=[N+](C3=CC=CC=C23)C(C)C)C=CC4=CC=CC=C41 |
其他 CAS 编号 |
149578-82-5 |
同义词 |
1,1'-diisopropyl-2,4'-cyanine disprocynium 24 disprocynium 24 perchlorate disprocynium24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B140686.png)
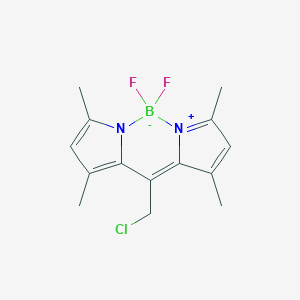
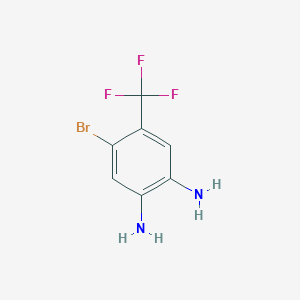
![5-[(3-Bromophenyl)methyl]-1,3,5-triazinane-2-thione](/img/structure/B140694.png)
